Product packaging for Benthiavalicarb isopropyl(Cat. No.:CAS No. 177406-68-7)

Benthiavalicarb isopropyl

Cat. No.: B606019
CAS No.: 177406-68-7
M. Wt: 381.5 g/mol
InChI Key: USRKFGIXLGKMKU-ABAIWWIYSA-N
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Description

Efficacy Against Key Oomycete Plant Pathogens

Benthiavalicarb-isopropyl has demonstrated significant control over several economically important Oomycete pathogens.

Research has consistently shown that benthiavalicarb-isopropyl is highly effective in controlling late blight of potato and tomato, caused by Phytophthora infestans. researchgate.netekb.egtaiseikin.jp Its efficacy extends to both metalaxyl-sensitive and -resistant strains of the pathogen. researchgate.net Studies have highlighted its strong activity on mycelial growth, sporulation, and the germination of sporangia and cystospores. bcpc.orgresearchgate.netekb.eg Field trials have confirmed its effectiveness in controlling both potato and tomato late blight. agropages.comresearchgate.net For instance, when applied at 7-day intervals, it has shown excellent efficacy against potato late blight, with performance equal to or surpassing standard fungicides. agropages.com

Table 1: In Vitro Activity of Benthiavalicarb-isopropyl Against Phytophthora infestans

Generated

Benthiavalicarb-isopropyl is particularly effective in controlling grapevine downy mildew caused by Plasmopara viticola. agropages.comresearchgate.nettaiseikin.jp Research indicates that while it doesn't affect zoospore discharge, it strongly inhibits zoospore encystment, cystospore germination, and mycelial growth in vitro. agropages.comresearchgate.net In field studies, foliar applications have been shown to effectively inhibit the development of downy mildew. agropages.comresearchgate.net Its performance has been noted as equal to the standard treatment of metalaxyl-Cu. researchgate.net

The fungicide has proven to be highly effective against cucumber downy mildew, caused by Pseudoperonospora cubensis. agropages.comtaiseikin.jpsmolecule.com It has shown efficacy against strobilurin-resistant strains of this pathogen. agropages.com

Benthiavalicarb-isopropyl is also active against Peronospora parasitica, the causal agent of downy mildew in various brassica species. agropages.comtaiseikin.jpscispace.com

It is important to note the specificity of benthiavalicarb-isopropyl's activity. It is not effective against all Oomycetes, with a notable exception being Pythium spp. agropages.combcpc.orgresearchgate.net Furthermore, it does not exhibit fungicidal activity against pathogens from other major fungal groups, including Ascomycetes, Basidiomycetes, and Deuteromycetes. agropages.com

Characterization of Fungicidal Activity

Benthiavalicarb-isopropyl exhibits a range of fungicidal properties that contribute to its effectiveness in disease control.

Preventive and Curative Activity: The compound demonstrates strong preventive (prophylactic) and curative properties. agropages.comresearchgate.netekb.egrayfull.com It can protect plants from infection and also inhibit the progression of the disease after infection has occurred. researchgate.net

Translaminar and Systemic Movement: It possesses translaminar activity, meaning it can move from the upper to the lower surface of a treated leaf. agropages.comresearchgate.net It also shows some systemic movement within the plant. rayfull.comresearchgate.net However, it is not translocated from leaf to leaf. agropages.comresearchgate.net

Residual Activity and Rainfastness: Benthiavalicarb-isopropyl has excellent residual activity, remaining effective on leaves for an extended period. agropages.comresearchgate.netresearchgate.net It also exhibits good rainfastness, maintaining its efficacy even after rainfall. agropages.comrayfull.comresearchgate.net

Inhibition of Lesion Development: The fungicide is effective at inhibiting the development of disease lesions on infected plant tissues. rayfull.comresearchgate.net

Table 2: Summary of Fungicidal Characteristics

Generated

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H24FN3O3S B606019 Benthiavalicarb isopropyl CAS No. 177406-68-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

propan-2-yl N-[(2S)-1-[[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]carbamate
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InChI

InChI=1S/C18H24FN3O3S/c1-9(2)15(22-18(24)25-10(3)4)16(23)20-11(5)17-21-13-7-6-12(19)8-14(13)26-17/h6-11,15H,1-5H3,(H,20,23)(H,22,24)/t11-,15+/m1/s1
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InChI Key

USRKFGIXLGKMKU-ABAIWWIYSA-N
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Canonical SMILES

CC(C)C(C(=O)NC(C)C1=NC2=C(S1)C=C(C=C2)F)NC(=O)OC(C)C
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Isomeric SMILES

C[C@H](C1=NC2=C(S1)C=C(C=C2)F)NC(=O)[C@H](C(C)C)NC(=O)OC(C)C
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Molecular Formula

C18H24FN3O3S
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DSSTOX Substance ID

DTXSID9058232
Record name Benthiavalicarb-isopropyl
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Molecular Weight

381.5 g/mol
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Physical Description

White solid; [HSDB]
Record name Benthiavalicarb isopropyl
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Solubility

In water (20 °C), 10.96 mg/L at pH 5; 13.14 mg/L at unadjusted pH; 12.76 mg/L at pH 9
Record name BENTHIAVALICARB ISOPROPYL
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Density

1.25 g/cu cm at 20.5 °C
Record name BENTHIAVALICARB ISOPROPYL
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Color/Form

White powder

CAS No.

177406-68-7
Record name Benthiavalicarb isopropyl
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Record name Benthiavalicarb isopropyl [ISO]
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Record name Benthiavalicarb-isopropyl
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Record name Carbamic acid, N-[(1S)-1-[[[(1R)-1-(6-fluoro-2-benzothiazolyl)ethyl]amino]carbonyl]-2-methylpropyl]-, 1-methylethyl ester
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Record name BENTHIAVALICARB-ISOPROPYL
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Melting Point

167 °C
Record name BENTHIAVALICARB ISOPROPYL
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Synthetic Methodologies and Stereochemistry

Established Synthetic Pathways for Benthiavalicarb-isopropyl

The synthesis of Benthiavalicarb-isopropyl is a multi-step process that relies on the precise assembly of key molecular fragments.

Key Precursors and Intermediates

The construction of the Benthiavalicarb-isopropyl molecule involves several crucial precursor molecules. A notable synthetic route utilizes p-fluorocyclohexanone as a starting material. google.com Through a reaction involving iodine catalysis and oxidative cyclization with thiourea, 2-amino-6-fluorobenzothiazole (B1267395) is formed. google.com This intermediate then undergoes hydrolysis and acidification to yield 2-amino-5-fluorothiophenol. google.com

Another critical component is derived from amino acids. D-alanine serves as a precursor, reacting with triphosgene (B27547) to produce (R)-4-methylazolidine-2,5-dione. google.com This chiral intermediate is then reacted with 2-amino-5-fluorothiophenol to create the key chiral amine, (R)-1-(6-fluoro-benzothiazol-2-yl)ethylamine. google.com

The final segment of the molecule originates from L-valine. It is reacted with isopropyl chloroformate to form N-isopropoxycarbonyl-L-valine. google.com This component, after carboxyl activation, is coupled with (R)-1-(6-fluoro-benzothiazol-2-yl)ethylamine in a one-pot reaction to yield the final product, Benthiavalicarb-isopropyl. google.com

Table 1: Key Precursors and Intermediates in Benthiavalicarb-isopropyl Synthesis

Precursor/IntermediateRole in Synthesis
p-FluorocyclohexanoneInitial raw material for the benzothiazole (B30560) ring system. google.com
2-Amino-6-fluorobenzothiazoleIntermediate formed from p-fluorocyclohexanone. google.com
2-Amino-5-fluorothiophenolKey intermediate for forming the benzothiazole core. google.com
D-AlanineSource of the chiral ethylamine (B1201723) moiety. google.com
(R)-4-Methylazolidine-2,5-dioneChiral intermediate derived from D-alanine. google.com
(R)-1-(6-Fluoro-benzothiazol-2-yl)ethylamineChiral amine intermediate that couples with the valine derivative. google.com
L-ValineSource of the valine portion of the final molecule. google.com
N-Isopropoxycarbonyl-L-valineThe valine derivative that couples with the chiral amine. google.com
Isopropyl ChloroformateReagent used to introduce the isopropyl carbamate (B1207046) group. google.com
TriphosgeneReagent used in the formation of the dione (B5365651) intermediate from D-alanine. google.com

Reaction Conditions and Yield Optimization

The synthesis of Benthiavalicarb-isopropyl involves carefully controlled reaction conditions to ensure high yields and purity. For instance, the reaction of D-alanine with triphosgene is conducted under an inert nitrogen atmosphere at ice bath temperatures, using a mixed solvent system of dioxane and tetrahydrofuran. google.com The subsequent reaction to form the chiral amine intermediate occurs at room temperature. google.com The final coupling step to produce Benthiavalicarb-isopropyl is performed as a one-pot reaction. google.com Industrial-scale production of related substituted alkylamines, such as 1-(2-benzothiazolyl)alkylamines, can achieve high yields by reacting a metal salt of a 2-aminothiophenol (B119425) derivative with an amino acid N-carboxyanhydride, followed by cyclization under acidic conditions. echemi.com Optimizing factors like component concentrations, temperature, and pressure through routine experimentation is crucial for maximizing product purity and yield. google.com

Chiral Synthesis and Stereoisomeric Specificity

Benthiavalicarb-isopropyl possesses two chiral centers, leading to the possibility of four stereoisomers. scispace.com However, the biological activity is highly specific to one particular stereoisomer.

Identification of Active Stereoisomers (R-L stereoisomer)

The commercial form of Benthiavalicarb-isopropyl is primarily the R-L stereoisomer, which is formally named isopropyl [(S)-1-{[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]carbamoyl}-2-methylpropyl]carbamate. epa.govherts.ac.uk This specific isomer is the main component responsible for the potent fungicidal activity. epa.govechemi.comherts.ac.uk The other stereoisomers, such as the S-L diastereomer, are present as minor impurities and are not considered pesticidally active. epa.govechemi.comscispace.comherts.ac.uk

Production and Separation of Isomers

The synthesis is designed to be stereospecific, aiming to produce the desired R-L isomer in high purity. echemi.com This is achieved by using chiral starting materials like D-alanine and L-valine. google.com The synthetic process is carefully designed to maintain the optical purity of these starting materials throughout the reaction sequence, leading to the formation of the intended optically active product. echemi.com While analytical methods like thin-layer chromatography can separate the isomers for research purposes, the manufacturing process is geared towards direct synthesis of the active form. googleapis.com

Table 2: Stereoisomers of Benthiavalicarb-isopropyl

StereoisomerCommon NameActivity
Isopropyl [(S)-1-{[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]carbamoyl}-2-methylpropyl]carbamateR-L IsomerMain pesticidally active component. epa.govechemi.comherts.ac.uk
Isopropyl [(S)-1-[(S)-1-(6-fluorobenzothiazol-2-yl)ethylcarbamoyl]-2-methylpropyl]carbamateS-L IsomerNot pesticidally active; present as a minor impurity. epa.govechemi.comscispace.comherts.ac.uk

Advancements in Green Chemistry Approaches for Synthesis

In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods in the chemical industry, a concept known as green chemistry. numberanalytics.comamazonaws.com For the synthesis of benzothiazole derivatives, which form the core of Benthiavalicarb-isopropyl, sustainable methods are being explored. researchgate.net One such advancement is the development of a redox cyclization method for synthesizing 2-arylbenzothiazoles from readily available nitrobenzenes, benzylamines, and elemental sulfur, which avoids the use of transition-metal catalysts. researchgate.net While specific green chemistry approaches for the entire Benthiavalicarb-isopropyl synthesis are not extensively detailed in the provided results, the general trend in agrochemical synthesis is towards designing processes that are more efficient and generate less waste. researchgate.net The principles of green chemistry, such as designing for degradation and using safer solvents and reagents, are increasingly influencing the development of new synthetic routes for complex molecules like Benthiavalicarb-isopropyl. amazonaws.com

Elucidation of the Mechanism of Action in Oomycetes

Primary Molecular Target Identification

The fungicidal activity of Benthiavalicarb-isopropyl stems from its ability to interfere with critical biosynthetic pathways within the pathogen.

Inhibition of Phospholipid Biosynthesis

A primary mechanism of action for Benthiavalicarb-isopropyl is the inhibition of phospholipid biosynthesis. epa.govsmolecule.comnih.govherts.ac.uksmolecule.comechemi.com Phospholipids are essential structural components of cellular membranes, and by disrupting their synthesis, the compound compromises the integrity and function of these membranes. This disruption is a key factor in the ultimate demise of the fungal pathogen. smolecule.com

Inhibition of Cell Wall Synthesis (e.g., cellulose (B213188) synthase Ces3A)

Benthiavalicarb-isopropyl is also recognized as an inhibitor of cell wall synthesis. rayfull.comnih.govcabidigitallibrary.orgresearchgate.net Specifically, it is understood to block the activity of cellulose synthase Ces3A, an enzyme crucial for the formation of the oomycete cell wall. nih.govresearchgate.netnih.govplos.org This inhibition of cellulose fibrillization is presumed to be a significant contributor to its fungicidal properties. researchgate.net

Detailed Cellular and Subcellular Effects on Pathogens

The molecular inhibitions triggered by Benthiavalicarb-isopropyl manifest in a range of observable effects on the cellular and subcellular structures of oomycete pathogens.

Inhibition of Mycelial Growth

Benthiavalicarb-isopropyl strongly inhibits the mycelial growth of various Oomycete species. rayfull.comnih.govplos.orgresearchgate.netresearchgate.netagropages.combcpc.orgekb.eg This effect is a direct consequence of the disruption of cell wall and membrane integrity, which are vital for the extension and branching of mycelia.

Suppression of Sporulation

The compound effectively suppresses the sporulation of oomycete pathogens. rayfull.comresearchgate.netnih.govplos.orgresearchgate.netresearchgate.netagropages.combcpc.orgekb.eg By interfering with the pathogen's developmental processes, it prevents the formation of new spores, thereby limiting the spread of the disease.

Disruption of Sporangia and Cystospore Germination

Benthiavalicarb-isopropyl demonstrates a potent inhibitory effect on the germination of both sporangia and cystospores. rayfull.comnih.govplos.orgresearchgate.netresearchgate.netagropages.combcpc.orgekb.eg However, it is noteworthy that it does not appear to affect the release of zoospores from sporangia or their subsequent motility. researchgate.netagropages.com The compound's action is focused on the later stages of the spore life cycle, preventing the establishment of new infections.

Table 1: Effects of Benthiavalicarb-isopropyl on Oomycete Pathogens

Pathogen Stage Effect of Benthiavalicarb-isopropyl References
Mycelial Growth Strong Inhibition rayfull.comnih.govplos.orgresearchgate.netresearchgate.netagropages.combcpc.orgekb.eg
Sporulation Suppression rayfull.comresearchgate.netnih.govplos.orgresearchgate.netresearchgate.netagropages.combcpc.orgekb.eg
Sporangia Germination Strong Inhibition rayfull.comnih.govplos.orgresearchgate.netresearchgate.netagropages.combcpc.orgekb.eg
Cystospore Germination Strong Inhibition rayfull.comnih.govplos.orgresearchgate.netresearchgate.netagropages.combcpc.orgekb.eg
Zoospore Release No significant effect researchgate.netagropages.com
Zoospore Motility No significant effect researchgate.netagropages.com

Non-Effect on Zoospore Release and Motility

Research into the biological activity of benthiavalicarb-isopropyl has demonstrated its limited impact on the early stages of the oomycete life cycle, specifically zoospore release and motility. Studies on Plasmopara viticola, the causal agent of downy mildew in grapevines, have shown that benthiavalicarb-isopropyl does not inhibit the discharge of zoospores from sporangia. agropages.comresearchgate.net Similarly, experiments with Phytophthora infestans, the pathogen responsible for late blight in potatoes and tomatoes, confirmed that benthiavalicarb-isopropyl was ineffective at halting the release of zoospores from zoosporangia and did not suppress their subsequent motility. researchgate.netbcpc.org

While these initial phases of pathogen dispersal are unaffected, the fungicide strongly inhibits later stages, including zoospore encystment and the germination of cystospores. agropages.comresearchgate.netresearchgate.net This indicates that the mode of action of benthiavalicarb-isopropyl targets developmental processes that occur after the motile zoospore stage. Further research has corroborated these findings across other oomycete species, including Pseudoperonospora cubensis and Peronospora parasitica. agropages.com The lack of activity on zoospore motility and release is a key characteristic that helps differentiate its mechanism from other fungicides. bcpc.org

PathogenLife Cycle StageEffect of Benthiavalicarb-isopropyl
Plasmopara viticolaZoospore Discharge from SporangiaNo effect agropages.comresearchgate.net
Phytophthora infestansZoospore Release from ZoosporangiaIneffective researchgate.netbcpc.org
Phytophthora infestansZoospore MotilityNot affected/suppressed agropages.comresearchgate.netbcpc.org
Plasmopara viticolaZoospore EncystmentStrongly Inhibited agropages.comresearchgate.net
Plasmopara viticolaCystospore GerminationStrongly Inhibited agropages.comresearchgate.net
Phytophthora infestansGermination of Sporangia and CystosporesStrongly Inhibited researchgate.net

Comparative Analysis with Other Fungicide Modes of Action

Benthiavalicarb-isopropyl is classified as a Carboxylic Acid Amide (CAA) fungicide, a group that also includes compounds like iprovalicarb, dimethomorph (B118703), and mandipropamid (B155232). nih.govwiley.comgov.scot The primary mode of action for CAA fungicides is the inhibition of cell wall synthesis in oomycetes by targeting cellulose synthase. nih.govnih.gov This mechanism is distinct from other major fungicide classes used to control oomycete pathogens.

Distinction from Phenylamides and Strobilurins

The mode of action of benthiavalicarb-isopropyl is fundamentally different from that of phenylamide and strobilurin fungicides. researchgate.net Phenylamides, such as metalaxyl-M, function by inhibiting nucleic acid synthesis through the targeting of RNA polymerase I. gov.scot In contrast, strobilurins (QoI fungicides), like azoxystrobin (B1666510) and pyraclostrobin, disrupt the fungal respiratory chain by binding to the quinone-outside (Qo) site of the cytochrome bc1 complex, thereby inhibiting mitochondrial respiration. gov.scotdavidmoore.org.uk

A significant practical implication of these different modes of action is the lack of cross-resistance. Benthiavalicarb-isopropyl has demonstrated efficacy against strains of Phytophthora infestans that have developed resistance to phenylamides and against strains of Pseudoperonospora cubensis resistant to strobilurins. agropages.com This suggests a distinct target site and biochemical pathway, making it a valuable tool in resistance management programs. agropages.com Furthermore, unlike benthiavalicarb-isopropyl, some fungicides like oxathiapiprolin (B609797) do inhibit zoospore release and motility. nih.gov

Fungicide ClassPrimary Mode of ActionTarget Site
Benthiavalicarb-isopropyl (CAA) Inhibition of cell wall synthesis nih.govnih.govCellulose synthase (Ces3A) nih.govnih.gov
Phenylamides Inhibition of nucleic acid synthesis gov.scotRNA polymerase I gov.scot
Strobilurins (QoI) Inhibition of mitochondrial respiration gov.scotdavidmoore.org.ukCytochrome bc1 complex (Qo site) davidmoore.org.uk

Synergistic Interactions with Co-Applied Fungicides

The unique mode of action of benthiavalicarb-isopropyl allows for synergistic interactions when combined with fungicides from other chemical groups. A formulated mixture of benthiavalicarb-isopropyl and folpet (B141853), for instance, has shown performance that is similar or superior to standard treatments like metalaxyl-Cu and the strobilurin trifloxystrobin (B1683241) in controlling grapevine downy mildew. researchgate.net

Combinations with multi-site contact fungicides are also common. For example, a mixture of benthiavalicarb-isopropyl and mancozeb (B1675947) has proven to be a potent tool against potato late blight, particularly under heavy disease pressure. bcpc.org The activity of this combination surpassed that of standard fungicides like dimethomorph plus mancozeb and fluazinam (B131798). agropages.com

More recently, a mixture of benthiavalicarb-isopropyl and oxathiapiprolin (a piperidinyl thiazole (B1198619) isoxazoline (B3343090) fungicide) has been developed. nih.govnih.gov Research has demonstrated a synergistic interaction between these two active ingredients. nih.govsemanticscholar.org A single application of this mixture to the root systems of tomato, cucumber, and basil plants provided prolonged systemic protection against late blight and downy mildews. nih.govsemanticscholar.org This synergy is particularly valuable as oxathiapiprolin has a different mode of action, targeting oxysterol binding proteins, which helps in managing resistance. nih.gov

Biological Efficacy and Spectrum of Activity

Characterization of Fungicidal Activity

Preventive Action

Benthiavalicarb-isopropyl demonstrates superb preventive (or prophylactic) activity against Oomycete pathogens. researchgate.netagropages.comresearchgate.net This protective action is achieved by strongly inhibiting critical early stages of fungal development. rayfull.comablesci.com Research has shown that it effectively inhibits the mycelial growth, zoosporangia germination, and cystospore germination of pathogens like Phytophthora infestans, the causal agent of late blight. researchgate.netresearchgate.netsemanticscholar.org By halting these processes, the fungicide prevents the pathogen from successfully penetrating the host tissue and initiating an infection.

Curative Action

In addition to its preventive capabilities, benthiavalicarb-isopropyl exhibits notable curative action. rayfull.comresearchgate.netrayfull.net This means it can impede disease development even when applied after an infection has begun. agropages.com Studies on grapevines have shown that applying the fungicide one to six days after inoculation with Plasmopara viticola (downy mildew) protected the plants and inhibited the pathogen's ability to produce spores. researchgate.net It also demonstrates inhibitory activity against lesion development, further curbing the spread of an established disease. rayfull.comsemanticscholar.org Greenhouse experiments have confirmed its good curative action against late blight on tomatoes and potatoes. researchgate.netekb.eg

Residual Activity and Rainfastness

The compound is characterized by its excellent residual activity, allowing for prolonged protection against fungal pathogens. rayfull.comagropages.comsemanticscholar.org In field trials on potatoes, a combination product containing benthiavalicarb-isopropyl demonstrated a longer residual activity against late blight compared to standard fungicides like fluazinam (B131798) and mancozeb (B1675947). bcpc.org In a study on grapevines, benthiavalicarb (B1259727) remained active on leaves for as long as 28 days. researchgate.net This lasting effect is complemented by its excellent rainfastness. researchgate.netbcpc.org The uptake of the fungicide into the leaves ensures that it remains effective even after rainfall, making it a reliable tool in various weather conditions. bcpc.org

Systemic Movement in Plants (e.g., soil application leading to foliar protection)

Benthiavalicarb-isopropyl exhibits systemic movement within the plant, particularly when applied to the soil. rayfull.comresearchgate.net Research has demonstrated that a single soil drench application can provide prolonged systemic protection against foliar Oomycete pathogens. semanticscholar.orgnih.govnih.gov Following root uptake, the compound is translocated through the plant's vascular system to the foliage. semanticscholar.orgnih.gov This systemic action has been shown to protect tomato, cucumber, and basil plants against late blight and downy mildew for up to four weeks. semanticscholar.orgnih.gov Similarly, soil application in potato fields provided season-long protection against late blight, which was significantly better than protection from foliar sprays. semanticscholar.orgnih.gov It is important to note that while it moves systemically from the roots upwards, studies indicate it is not significantly translocated from one leaf to another. agropages.comresearchgate.net

In Vitro and Greenhouse Efficacy Studies

Laboratory and greenhouse studies have been crucial in defining the specific mechanisms and scope of benthiavalicarb-isopropyl's fungicidal activity.

In vitro experiments have pinpointed its effects on various stages of the Oomycete life cycle. It strongly inhibits mycelial growth, the germination of sporangia and cystospores, and subsequent sporulation at very low concentrations. researchgate.netablesci.comekb.eg However, these studies also revealed that it does not affect the release of zoospores from sporangia or their motility. researchgate.netagropages.com

Table 1: In Vitro Efficacy of Benthiavalicarb-isopropyl Against Oomycete Pathogens

Fungal Life Stage Efficacy of Benthiavalicarb-isopropyl Reference
Mycelial Growth Strong Inhibition agropages.com, researchgate.net, researchgate.net
Zoospore Encystment Strong Inhibition agropages.com
Cystospore Germination Strong Inhibition agropages.com, researchgate.net, researchgate.net
Sporangia Germination Strong Inhibition researchgate.net
Sporulation Strong Inhibition researchgate.net, researchgate.net
Zoospore Discharge Not Affected agropages.com, researchgate.net
Zoospore Motility Not Affected researchgate.net

Greenhouse trials have consistently validated these laboratory findings, confirming the compound's strong preventive and curative capabilities under controlled environmental conditions. researchgate.netekb.eg These studies have also been instrumental in demonstrating its practical attributes, including its translaminar movement, excellent residual activity, and high rainfastness on treated plants. researchgate.net

Field Trial Methodologies and Outcomes

Field trials have confirmed the high efficacy of benthiavalicarb-isopropyl for controlling key Oomycete diseases in agricultural settings. herts.ac.uk Standard methodologies for these trials often involve applying the fungicide at regular intervals, such as every 7 or 10 days, throughout the growing season. agropages.com Its performance is typically compared against established standard fungicides. agropages.com

In multiple field trials, benthiavalicarb-isopropyl, used alone or in combination with protectant fungicides like mancozeb, provided excellent control of potato late blight (Phytophthora infestans). agropages.combcpc.org Its activity was reported to be equal to or greater than that of standard treatments including dimethomorph (B118703) + mancozeb, mancozeb alone, and fluazinam. agropages.com

Similarly, for grapevine downy mildew (Plasmopara viticola), applications at 10-day intervals effectively controlled the disease on both leaves and grape bunches, with efficacy matching that of dimethomorph + folpet (B141853) and fosetyl-Al + folpet. agropages.com Trials on cucumber downy mildew also showed high effectiveness, surpassing standards like chlorothalonil (B1668833) and metalaxyl (B1676325) + mancozeb. agropages.com

More recent field research has explored soil drenching as an application method. semanticscholar.orgnih.gov In these trials, a single soil application of benthiavalicarb (in a mixture with oxathiapiprolin) early in the season provided durable, season-long protection against potato late blight, proving more effective than a standard spray program. semanticscholar.orgnih.gov

Table 2: Summary of Field Trial Outcomes for Benthiavalicarb-isopropyl

Crop Pathogen Disease Key Findings Reference
Potato Phytophthora infestans Late Blight Excellent efficacy, equal to or surpassing standard fungicides (dimethomorph + mancozeb, fluazinam). Showed long residual activity. agropages.com, bcpc.org
Grapevine Plasmopara viticola Downy Mildew Excellent efficacy on leaves and bunches, equal to standard fungicides (dimethomorph + folpet, fosetyl-Al + folpet). agropages.com
Cucumber Pseudoperonospora cubensis Downy Mildew Highly effective, surpassed standard fungicides (chlorothalonil, metalaxyl + mancozeb). agropages.com
Potato Phytophthora infestans Late Blight A single soil drench application provided significantly better season-long protection compared to foliar sprays. nih.gov, semanticscholar.org

Assessment of Disease Severity and Yield

Research has consistently shown that the application of benthiavalicarb-isopropyl, particularly in combination with other fungicides, leads to a significant reduction in disease severity and a corresponding increase in crop yield. In potatoes, the level of foliar protection against late blight (Phytophthora infestans) is directly correlated with the final tuber yield. bcpc.org

Under conditions of heavy late blight pressure, treatments including benthiavalicarb-isopropyl have been among the most effective in protecting foliage, which consequently results in some of the highest yields. bcpc.org In trials where disease pressure was minimal or absent, the yields from plots treated with a benthiavalicarb-isopropyl and mancozeb combination were comparable to those from plots treated with other standard fungicides, showing no negative impact on yield. bcpc.org

Field experiments have demonstrated that various fungicide combinations containing benthiavalicarb-isopropyl can suppress established late blight epidemics. ugent.be For instance, one study noted that while no treatment completely stopped a severe epidemic, the combination of benthiavalicarb-isopropyl with mancozeb significantly reduced disease progression compared to untreated plots. ugent.be In these trials, the total graded yield was highest in plots with the best foliage protection. ugent.be The percentage of blighted tubers was also significantly lower in treated plots compared to the untreated control. ugent.be

Table 1: Effect of Benthiavalicarb-isopropyl Treatment on Potato Late Blight Severity and Yield

This table summarizes findings from field trials on the impact of fungicide treatments containing benthiavalicarb-isopropyl on disease severity and crop yield in potatoes.

Evaluation in Various Crops

Benthiavalicarb-isopropyl has been extensively evaluated for its efficacy in controlling Oomycete pathogens in a range of important agricultural crops.

Potato (Solanum tuberosum)

Tomato (Solanum lycopersicum)

Grape (Vitis vinifera)

The fungicide is particularly effective for controlling downy mildew (Plasmopara viticola) in grapevines. agropages.comresearchgate.net It strongly inhibits key stages of the pathogen's life cycle, including zoospore encystment and mycelial growth. agropages.comresearchgate.net Field applications have demonstrated excellent efficacy, with performance equal to standard treatments like dimethomorph + folpet and fosetyl-Al + folpet. agropages.com A formulated mixture of benthiavalicarb and folpet was reported to be similar or superior to metalaxyl-Cu and trifloxystrobin (B1683241) in controlling downy mildew on both leaves and bunches. agropages.comresearchgate.net Benthiavalicarb-isopropyl can remain active on grape leaves for up to 28 days, making it well-suited for integrated disease management programs. researchgate.netunitn.it

Cucumber (Cucumis sativus)

Benthiavalicarb-isopropyl has proven highly effective against cucumber downy mildew, caused by Pseudoperonospora cubensis. agropages.com Its activity has been shown to surpass that of standard fungicides like chlorothalonil and a metalaxyl + mancozeb combination. agropages.com It is also effective against strobilurin-resistant strains of P. cubensis. agropages.com Root treatments have been shown to provide prolonged systemic protection against the disease. researchgate.netnih.govplos.org

Basil (Ocimum basilicum)

In basil, benthiavalicarb-isopropyl is used to control downy mildew caused by Peronospora belbahrii. nih.govplos.org Research involving root application of the fungicide, particularly in a mixture with oxathiapiprolin (B609797), provided complete control of the disease. researchgate.netnih.gov Even when used alone, it has demonstrated partial to significant efficacy in protecting basil plants from downy mildew infection. plos.org

Table 2: Efficacy of Benthiavalicarb-isopropyl Against Key Diseases in Various Crops

This table presents a summary of research findings on the effectiveness of benthiavalicarb-isopropyl in controlling specific diseases across different crops.

Fungicide Resistance Management and Dynamics

Classification by Fungicide Resistance Action Committee (FRAC Group 40)

The Fungicide Resistance Action Committee (FRAC) provides a classification system for fungicides based on their mode of action and cross-resistance patterns to facilitate effective resistance management. Benthiavalicarb-isopropyl is classified under FRAC Group 40. herts.ac.ukherts.ac.ukfrac.infowppdb.com This group is designated for Carboxylic Acid Amides (CAA), which are proposed to inhibit phospholipid biosynthesis and interfere with cell wall deposition in fungi. frac.infonzpps.org

The CAA group includes three chemical sub-groups:

Valinamide carbamates: (e.g., benthiavalicarb-isopropyl, iprovalicarb, valifenalate)

Cinnamic acid amides: (e.g., dimethomorph (B118703), flumorph, pyrimorph)

Mandelic acid amides: (e.g., mandipropamid)

All fungicides within FRAC Group 40 are considered to have a low to medium risk for the development of resistance. frac.infonzpps.org However, due to observed field resistance in certain pathogens, adherence to resistance management strategies is essential. nzpps.org

Evolving Status of Field Resistance

For many years after its introduction, there were no validated cases of field resistance to benthiavalicarb-isopropyl in key pathogens like Phytophthora infestans, the causal agent of potato late blight. frac.info However, the resistance landscape for CAA fungicides is evolving.

Resistance in Plasmopara viticola (grape downy mildew) to CAA fungicides was first reported in France in the mid-1990s and has since been detected in other European and Asian countries. mdpi.comresearchgate.net

More recently, concerns have been raised regarding P. infestans. In 2022, researchers in Denmark identified isolates of a specific P. infestans genotype, EU_43_A1, that were completely resistant to the CAA fungicide mandipropamid (B155232). thescottishfarmer.co.uk This genotype has since been detected in other European nations, including the Netherlands and Belgium. thescottishfarmer.co.uk While not all isolates of this strain show resistance, the emergence of resistant samples is a significant development. syngenta.co.ukpotatonewstoday.com Given the cross-resistance within the CAA group, this finding signals a high risk of reduced efficacy for benthiavalicarb-isopropyl against these specific resistant strains. thescottishfarmer.co.uk

It is noteworthy that laboratory studies have found it difficult to induce stable resistance to CAA fungicides in P. infestans, and the genetic basis for this resistance appears to be a recessive trait, which may slow its development compared to dominant resistance mutations seen with other fungicide groups. frac.infofrac.info

Cross-Resistance Patterns with Other Fungicides

Cross-resistance occurs when a pathogen's resistance mechanism to one fungicide also confers resistance to other fungicides, typically those with the same mode of action.

Extensive research has demonstrated that cross-resistance exists among all members of the CAA fungicide group (FRAC Group 40). frac.infofrac.infothescottishfarmer.co.uk This means that a pathogen population resistant to mandipropamid or dimethomorph will also likely be resistant to benthiavalicarb-isopropyl.

Crucially, benthiavalicarb-isopropyl does not exhibit cross-resistance with fungicides from different FRAC groups. agropages.com This characteristic is fundamental to its role in resistance management programs.

Phenylamide fungicides, such as metalaxyl (B1676325) (FRAC Group 4), have a history of resistance development in Oomycete pathogens. researchgate.net Benthiavalicarb-isopropyl has a different mode of action and has been shown to be highly effective against phenylamide-resistant strains of Phytophthora infestans. agropages.comresearchgate.net This allows it to be a valuable tool for controlling late blight in regions where phenylamide resistance is prevalent.

Strobilurin fungicides (Quinone outside Inhibitors or QoIs, FRAC Group 11) are another class of fungicides to which many pathogens have developed resistance. Benthiavalicarb-isopropyl is also effective against strobilurin-resistant strains of pathogens like Pseudoperonospora cubensis, the cause of cucurbit downy mildew. agropages.com Its distinct mode of action ensures that it remains a viable control option even when QoI fungicides have lost their effectiveness.

Activity Against Phenylamide-Resistant Strains

Strategies for Resistance Mitigation

To preserve the long-term efficacy of benthiavalicarb-isopropyl and other CAA fungicides, a proactive resistance management strategy is essential. The core principle is to minimize the selection pressure on the pathogen population.

Key recommended strategies include:

Preventative Application: Applying CAA fungicides before the establishment of the disease reduces the pathogen population size and the probability of selecting for resistant individuals. nzpps.org

Limiting Applications: FRAC guidelines recommend limiting the number of CAA fungicide applications per season. For example, in potatoes, a maximum of 50% of the total blight sprays should be a CAA fungicide if used in a mixture, and no more than three consecutive applications of any CAA fungicide should be made. certisbelchim.co.uk

Alternation: Alternating sprays of benthiavalicarb-isopropyl with fungicides from different FRAC groups is a recognized anti-resistance strategy.

The most effective strategy for mitigating resistance is the use of benthiavalicarb-isopropyl in mixtures with non-cross-resistant fungicides, particularly those with a multi-site mode of action. frac.infoagropages.com Multi-site fungicides act on several different metabolic pathways in the fungus, making it extremely difficult for the pathogen to develop resistance to them. When used in a tank mix or co-formulation, the multi-site partner protects the at-risk CAA component.

Commonly recommended mixing partners include:

Mancozeb (B1675947): A multi-site contact fungicide (FRAC Group M03). The combination of benthiavalicarb-isopropyl and mancozeb has demonstrated excellent and robust control of potato late blight. agropages.combcpc.orgepa.gov

Folpet (B141853): Another multi-site contact fungicide (FRAC Group M04). Formulated mixtures of benthiavalicarb-isopropyl and folpet have shown performance equal or superior to other standard treatments for grapevine downy mildew. researchgate.netagropages.com

Fluazinam (B131798): A fungicide with a unique mode of action (FRAC Group 29). A patent for a composition of benthiavalicarb-isopropyl and fluazinam highlights its applicability for controlling diseases like potato late blight and pepper blight. google.com

Using these mixtures not only enhances the spectrum of activity but is the cornerstone of a sustainable resistance management program for benthiavalicarb-isopropyl. agropages.com

Data Tables

Table 1: Fungicide Resistance Action Committee (FRAC) Classification

AttributeDetailsSource(s)
Active Substance Benthiavalicarb-isopropyl frac.infoherts.ac.uk
Chemical Group Valinamide Carbamate (B1207046) frac.infoepa.gov
FRAC Group 40 herts.ac.ukfrac.info
Group Name Carboxylic Acid Amides (CAA) frac.infonzpps.org
Mode of Action Proposed to inhibit phospholipid biosynthesis and cell wall deposition rayfull.comnzpps.org
Resistance Risk Low to Medium frac.infonzpps.org

Table 2: Research Findings on Cross-Resistance and Efficacy

PathogenResistance Status of StrainEfficacy of Benthiavalicarb-isopropylSource(s)
Phytophthora infestansPhenylamide-resistantEffective agropages.comresearchgate.net
Pseudoperonospora cubensisStrobilurin (QoI)-resistantEffective agropages.com
Phytophthora infestansCAA-resistant (Genotype EU_43_A1)Ineffective (Likely) thescottishfarmer.co.ukbspp.org.uk
Plasmopara viticolaCAA-resistantIneffective mdpi.comresearchgate.net

Application Frequency and Rotation Programs

Effective resistance management for benthiavalicarb-isopropyl hinges on strategic application frequency and robust rotation programs designed to minimize selection pressure on pathogen populations. sdstate.edu Benthiavalicarb-isopropyl belongs to the Carboxylic Acid Amides (CAA) group of fungicides, categorized by the Fungicide Resistance Action Committee (FRAC) under Code 40. herts.ac.ukfrac.info A key principle of CAA fungicide use is the strict limitation on the number of applications per season and the avoidance of their use as the sole control agent. ucanr.edufrac.info

Rotation with fungicides from different FRAC groups is a cornerstone of sustainable use. sdstate.eduucanr.edu This involves alternating benthiavalicarb-isopropyl with fungicides that have different modes of action, which prevents the build-up of resistant individuals within the fungal population. frac.info For pathogens with a high risk of developing resistance, such as Plasmopara viticola (grape downy mildew), guidelines often recommend a maximum of four applications of any CAA fungicide within a single crop cycle. frac.infofrac.info Furthermore, it is recommended to limit the use of any single fungicide group (excluding multi-site inhibitors) to a maximum of one-third of the total number of fungicide applications in a season. croplife.org.au

Using benthiavalicarb-isopropyl in pre-mixed formulations or tank mixes with non-cross-resistant contact fungicides is another critical strategy. sdstate.eduagropages.com Partners like mancozeb, folpet, or chlorothalonil (B1668833) not only provide a broader spectrum of activity but also help protect benthiavalicarb-isopropyl from resistance development. agropages.commdpi.com When used in a mixture, the partner fungicide must be applied at a rate that would provide effective disease control if used alone. frac.info Field trials have demonstrated that combinations of benthiavalicarb-isopropyl with mancozeb provide excellent and consistent control of late blight (Phytophthora infestans), even under heavy disease pressure. agropages.combcpc.org A study on onion downy mildew (Peronospora destructor) also showed that a mixture of chlorothalonil and benthiavalicarb-isopropyl provided significantly better control than a mixture containing a fungicide to which the pathogen had developed reduced sensitivity. mdpi.com

The table below outlines a conceptual rotation program for managing a high-risk oomycete pathogen, incorporating benthiavalicarb-isopropyl according to resistance management principles.

Application TimingSuggested Fungicide Class (FRAC Group)Example Active IngredientResistance Management Rationale
Early Season (Preventive)Multi-site contact fungicide (M3)MancozebLow resistance risk; provides a protective barrier. croplife.org.au
Mid-Season (First Block)CAA Fungicide (40) + Multi-site (M)Benthiavalicarb-isopropyl + FolpetUse of a medium-risk fungicide in a mixture to delay resistance. frac.infoagropages.com
Mid-Season (Rotation)Phenylamide (PA) Fungicide (4)MefenoxamRotation to a different mode of action to break selection pressure. ucanr.edu
Mid-Season (Second Block)CAA Fungicide (40) + Multi-site (M)Benthiavalicarb-isopropyl + MancozebSecond application of CAA group within guidelines, with a mixture partner. frac.infobcpc.org
Late SeasonQuinone outside Inhibitor (QoI) (11)Azoxystrobin (B1666510)Rotation to another mode of action group. researchgate.net
Pre-HarvestMulti-site contact fungicide (M5)ChlorothalonilUse of a low-risk fungicide near harvest. mdpi.com

Monitoring Methods for Pathogen Sensitivity

Monitoring the sensitivity of target pathogens to benthiavalicarb-isopropyl is crucial for detecting shifts in the population that could lead to control failures. frac.info The Fungicide Resistance Action Committee (FRAC) provides standardized monitoring methodologies to ensure that data is reliable and comparable across different regions and studies. frac.info For benthiavalicarb-isopropyl, which is active against oomycetes, specific in-vitro bioassays are employed to determine the sensitivity of field isolates. taiseikin.jp

Two primary methods have been validated for testing the sensitivity of Phytophthora infestans to benthiavalicarb-isopropyl: the leaf disk assay and the agar (B569324) dilution assay. taiseikin.jp

Leaf Disk Assay: This method involves placing leaf disks from a susceptible host plant (e.g., potato or tomato) on a medium containing various concentrations of the fungicide. The disks are then inoculated with the pathogen isolate being tested. The growth of the pathogen is assessed after a period of incubation. This method closely simulates the in-planta interaction but can be more complex to execute.

Agar Dilution Assay: This is a more common and simpler method for routine monitoring. taiseikin.jp It involves incorporating a range of concentrations of benthiavalicarb-isopropyl directly into an agar growth medium. Plugs of the fungal pathogen are placed on the amended agar plates, and the mycelial growth is measured after incubation. The effective concentration that inhibits 50% of growth (EC₅₀) or the Minimum Inhibitory Concentration (MIC) is then calculated. For P. infestans, baseline studies determined that MIC values for sensitive wild-type isolates were less than 0.3 ppm. taiseikin.jp

Molecular techniques are also becoming increasingly important for monitoring resistance to other fungicide groups, such as the detection of the G143A mutation for QoI resistance. frac.infofrac.info While specific molecular markers for benthiavalicarb-isopropyl resistance are part of ongoing research, the principles of genetic monitoring are relevant for understanding resistance dynamics. Cross-resistance has been identified among all members of the CAA fungicide group, meaning a pathogen strain resistant to one CAA fungicide is likely resistant to others, including benthiavalicarb-isopropyl. frac.inforesearchgate.net Therefore, monitoring programs must consider the entire fungicide group.

The table below summarizes the key monitoring methods for assessing pathogen sensitivity to benthiavalicarb-isopropyl.

MethodDescriptionKey MetricAdvantagesConsiderations
Agar Dilution AssayThe pathogen is grown on a nutrient agar medium amended with different concentrations of benthiavalicarb-isopropyl. taiseikin.jpEC₅₀ (Effective Concentration for 50% inhibition) or MIC (Minimum Inhibitory Concentration). taiseikin.jpSimple, reproducible, and recommended for routine monitoring of fungal populations. taiseikin.jpResults are in vitro and may not perfectly correlate with field performance.
Leaf Disk AssayPathogen growth is measured on fungicide-treated leaf disks of a susceptible host plant. taiseikin.jpInhibition of lesion development or sporulation.More closely reflects in vivo activity and includes host-pathogen interaction.More complex and labor-intensive than agar dilution.
Molecular DiagnosticsDetection of specific gene mutations associated with resistance (if known). frac.infoPresence/absence of resistance alleles.Rapid, highly specific, and can detect resistance at very low frequencies. frac.infoRequires knowledge of the specific resistance mechanism and genetic markers.

Environmental Fate and Degradation Pathways

Dissipation in Soil and Aqueous Systems

The dissipation of benthiavalicarb-isopropyl in the environment is primarily governed by microbial degradation. scite.ai It is considered to have a low to moderate persistence in soil and is not expected to be mobile in most soil types. echemi.comherts.ac.uk

Half-Life Determination in Various Soil Types

The degradation rate of benthiavalicarb-isopropyl varies depending on soil characteristics and environmental conditions. In laboratory studies under aerobic conditions at 20°C, the half-life (DT50) of benthiavalicarb-isopropyl in soil is reported to be between 11 and 19 days. rayfull.comnih.govrayfull.com One study reported a half-life of approximately 19 days in certain soil types. smolecule.com In field studies conducted in upland soils in Japan (Nagano and Ushiku), the total residue concentration of all analytical compounds, including the parent compound and its degradation products, resulted in an estimated half-life of 105 days for the Nagano soil and 112 days for the Ushiku soil. scispace.com

Below is an interactive data table summarizing the half-life of benthiavalicarb-isopropyl in different soil conditions.

Influence of Environmental Conditions (e.g., upland vs. flooded)

Environmental conditions significantly influence the degradation rate of benthiavalicarb-isopropyl. Under flooded (anaerobic) conditions, the degradation is generally faster. For instance, the half-life under flooded conditions was determined to be 11 days for Ushiku soil and 6 days for Kakegawa soil. scite.ai In contrast, under anaerobic laboratory conditions at 20°C, the DT50 was 40 days. rayfull.comrayfull.com Studies on sterilized soil showed significantly slower degradation, with 88.1% to 98.8% of the initial amount remaining after 56 days, highlighting the crucial role of microorganisms in the degradation process. scite.ai

Identification of Major Degradation Products and Metabolites (e.g., M-1, M-3, M-4, M-5, M-8)

Several major degradation products and metabolites of benthiavalicarb-isopropyl have been identified in soil and water. echemi.comnih.gov These include:

M-1 (6-fluoro-2-hydroxybenzothiazole) herts.ac.ukscispace.com

M-3 (1-(6-fluoro-2-benzothiazol-2-yl)ethanol) herts.ac.ukscispace.com

M-4 (6-fluorobenzothiazol-2-yl methyl ketone) herts.ac.ukscispace.com

M-5 (1-(6-fluoro-2-benzothiazolyl)ethylamine) herts.ac.ukscispace.com

M-8 (N-[1-(6-fluorobenzothiazol-2-yl)ethyl]acetamide) herts.ac.uk

In laboratory studies, M-1, M-3, M-4, M-5, and M-8 were identified as major degradation products. scite.ai In sediment-water systems, metabolites M-1, M-3, M-4, and M-5 were formed in the sediment. researchgate.net

The following interactive data table lists the major degradation products and their maximum observed occurrence in soil.

Proposed Degradation Mechanisms (e.g., hydrolytic cleavage, hydroxylation, defluorination, conjugation)

The degradation of benthiavalicarb-isopropyl in the environment proceeds through several key mechanisms. The initial step is presumed to be the hydrolytic cleavage of the amide bond. nii.ac.jp Subsequent degradation pathways include hydroxylation of the benzene (B151609) ring, defluorination, and conjugation. nih.govgovinfo.gov In rats, the primary metabolic routes are glutathione (B108866) conjugation and hydroxylation on the benzene or valyl moieties. rayfull.comrayfull.comgovinfo.gov In potatoes, metabolism occurs mainly through direct hydroxylation of the phenyl ring or defluorination and subsequent hydroxylation, followed by conjugation with sugars. echemi.comnih.gov

Non-Extractable Residue Formation in Soil

Limited Metabolism in Plant Species

The metabolism of benthiavalicarb-isopropyl in plants is generally limited. echemi.comgovinfo.gov In grapes and tomatoes, the parent compound is the major residue, accounting for 55-95% of the total radioactive residue, with metabolites being below quantifiable levels. nih.govgovinfo.gov In potato foliage, the parent compound was also the principal residue (88-90% of TRR). echemi.comnih.gov However, potato tubers showed more extensive metabolism, with the parent compound accounting for only 4.7% of the residue. govinfo.gov The main metabolic pathways in plants are hydroxylation of the phenyl ring and subsequent conjugation with sugars. echemi.com A unique pathway observed in potatoes is defluorination. echemi.comnih.gov

Table of Compound Names

Name Synonyms/Metabolites
Benthiavalicarb-isopropylIsopropyl [(S)-1-[(R)-1-(6-fluoro-benzothiazol-2-yl)ethylcarbamoyl]-2-methylpropyl]carbamate, KIF-230
M-16-fluoro-2-hydroxybenzothiazole, KIF-230-M1
M-31-(6-fluoro-2-benzothiazol-2-yl)ethanol, KIF-230-M3
M-46-fluorobenzothiazol-2-yl methyl ketone, KIF-230-M4
M-51-(6-fluoro-2-benzothiazolyl)ethylamine, KIF-230-M5
M-8N-[1-(6-fluorobenzothiazol-2-yl)ethyl]acetamide, KIF-230-M8
S-LIsopropyl [(S)-1-[(S)-1-(6-fluorobenzothiazol-2-yl)ethylcarbamoyl]-2-methylpropyl]carbamate

Analytical Methodologies for Detection and Quantification

Extraction and Sample Preparation Techniques

Effective extraction and cleanup are foundational steps to isolate Benthiavalicarb-isopropyl from complex sample matrices and remove interfering substances prior to instrumental analysis.

The initial extraction of Benthiavalicarb-isopropyl from a sample matrix is typically achieved using organic solvents. The selection of the solvent is critical and depends on the nature of the sample.

For fruits and vegetables, acidified acetonitrile (B52724) is a commonly used extraction solvent. researchgate.net This approach is often the first step in the widely adopted QuEChERS methodology.

In the analysis of soil samples, a more rigorous extraction under reflux using a mixture of acetone (B3395972) and an ammonium (B1175870) chloride solution has been shown to be optimal for Benthiavalicarb-isopropyl and its degradation products. scispace.comjst.go.jp

Methanol has also been utilized for extraction from certain fruits, such as plums. researchgate.net

A multi-residue method applied to lettuce and orange samples employs an extraction with acetone, followed by a partitioning step with petroleum ether and dichloromethane (B109758) in the presence of sodium sulfate (B86663). eurl-pesticides.eu

Following solvent extraction, a clean-up step is essential to remove co-extracted matrix components like fats, pigments, and sugars that can interfere with the final analysis.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method has become the standard for pesticide residue analysis in a wide array of food products due to its simplicity, speed, and minimal solvent usage. gcms.cz The process involves two main steps:

Extraction: The sample is homogenized and extracted with a solvent, typically acetonitrile, in a tube containing salts such as magnesium sulfate and sodium chloride. This facilitates the partitioning of the pesticide into the organic layer. researchgate.net

Dispersive Solid-Phase Extraction (dSPE): An aliquot of the acetonitrile extract is then transferred to a second tube containing a sorbent material and magnesium sulfate to remove water. biotage.com The type of sorbent depends on the matrix. Primary secondary amine (PSA) is commonly used to remove organic acids and sugars. researchgate.netgcms.cz For samples with high fat content, C18 sorbent is added. researchgate.net In the case of highly pigmented samples like spinach or lettuce, graphitized carbon black (GCB) is employed to remove chlorophyll (B73375) and other pigments. researchgate.netgcms.czbiotage.com This technique has been successfully applied to the analysis of Benthiavalicarb-isopropyl in matrices like Chinese cabbage, cucumber, fruits, and vegetables. researchgate.netsigmaaldrich.comsigmaaldrich.com

Solid-Phase Extraction (SPE): For some matrices, particularly soil, traditional SPE cartridges offer a more targeted clean-up. After extraction, the solvent is evaporated, and the residue is redissolved and passed through an SPE column. For soil analysis, a method using a Mega Bond Elut NH₂ column connected to a Sep-Pak Plus Silica column has been described. scispace.com The columns are washed with a mixture of n-hexane and ethyl acetate, and then the target compounds are eluted with a stronger solvent mixture. scispace.com Florisil, a magnesium silicate (B1173343) adsorbent, has also been proposed for clean-up in certain analytical methodologies. researchgate.net

Solvent Extraction Methods

Chromatographic and Spectrometric Detection Methods

Following extraction and clean-up, the quantification of Benthiavalicarb-isopropyl is performed using advanced analytical instrumentation.

High-Performance Liquid Chromatography (HPLC) is a robust technique used for separating and quantifying components in a mixture. It has been successfully established for the residue analysis of Benthiavalicarb-isopropyl and its primary degradation products in soil. scispace.comjst.go.jp A typical HPLC method involves a reverse-phase column, such as a Newcrom R1, with a mobile phase consisting of acetonitrile, water, and an acid like phosphoric or formic acid for pH adjustment and improved peak shape. sielc.com

To achieve higher sensitivity and selectivity, HPLC systems are often coupled with mass spectrometry detectors.

UHPLC-MS/MS: Ultra-High Performance Liquid Chromatography (UHPLC) uses smaller particle size columns, resulting in faster analysis times and better resolution compared to conventional HPLC. When coupled with a tandem mass spectrometer (MS/MS), it provides exceptional selectivity and sensitivity. This is the most common and powerful technique for determining trace levels of Benthiavalicarb-isopropyl in complex food matrices. researchgate.netchromatographyonline.com The MS/MS detector is typically operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for Benthiavalicarb-isopropyl are monitored, minimizing matrix interference and allowing for accurate quantification at very low levels. sigmaaldrich.com This method has been validated for grapes, fruits, and vegetables. researchgate.net

UHPLC-QTOF-MS: Coupling UHPLC with a Quadrupole Time-of-Flight Mass Spectrometer (QTOF-MS) offers the advantage of high-resolution mass accuracy. researchgate.netresearchgate.net This allows for the confident identification of target compounds based on their exact mass, reducing the possibility of false positives. mdpi.com It is particularly useful for screening a large number of pesticides simultaneously in various food products, including fruits and vegetables. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com The high mass accuracy helps to differentiate the target analyte from matrix interferences, even without chromatographic separation. researchgate.net Advanced systems like Orbitrap HRMS have also been applied for the analysis of Benthiavalicarb-isopropyl in challenging matrices like olive oil. lcms.cz

The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. The LOQ for Benthiavalicarb-isopropyl varies depending on the analytical method and the sample matrix.

Modern analytical methods have achieved very low LOQs, enabling the detection of residues at levels that comply with international food safety regulations.

Limit of Quantification (LOQ) for Benthiavalicarb-isopropyl in Various Matrices
MatrixAnalytical MethodLimit of Quantification (LOQ)Reference
Fruits and VegetablesUHPLC-MS/MS5 µg/kg (0.005 mg/kg) researchgate.net
SoilHPLC0.01 - 0.02 mg/kg scispace.comjst.go.jp
GrapeLC-MS/MS0.01 mg/kg researchgate.net
LettuceLC-MS/MS0.005 mg/kg eurl-pesticides.eueurl-pesticides.eu
OrangeLC-MS/MS0.005 mg/kg eurl-pesticides.eueurl-pesticides.eu
Various Crops (Multi-residue)UHPLC-QTOF-MS≤10 µg/kg (0.01 mg/kg) mdpi.com

Ultra-High Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS/MS, UHPLC-QTOF-MS)

Determination in Various Matrices (e.g., soil, fruits, vegetables, human serum)

The detection and quantification of benthiavalicarb-isopropyl residues in various environmental and biological matrices are crucial for monitoring and regulatory purposes. A range of sophisticated analytical methods have been developed, primarily relying on chromatographic techniques coupled with mass spectrometry.

Soil: A method for the residue analysis of benthiavalicarb-isopropyl and its degradation products in soil has been established using high-performance liquid chromatography (HPLC). scispace.comjst.go.jpjst.go.jp The optimal extraction method for most of these compounds involves refluxing with a mixture of acetone and ammonium chloride solution. scispace.comjst.go.jp This approach allows for the quantification of the parent compound and its metabolites in different types of soil, such as alluvial and volcanic ash soils. scispace.com

Fruits and Vegetables: For fruits and vegetables, ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is a commonly employed technique. tandfonline.com A widely used sample preparation method is QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe). researchgate.netlcms.cz One established procedure involves extracting samples with acidified acetonitrile, followed by a clean-up step using octadecylsilane (B103800) (C18) and graphitised carbon black as a sorbent. tandfonline.comresearchgate.net This UHPLC-MS/MS method is capable of simultaneously determining benthiavalicarb-isopropyl and its metabolites. tandfonline.com

Another approach for fruit analysis utilizes gas chromatography-tandem mass spectrometry (GC-MS/MS). srce.hr In one such method, samples were extracted using a solvent mixture of acetone, dichloromethane, and petroleum ether. srce.hr Furthermore, liquid chromatography-tandem mass spectrometry (LC-MS/MS) combined with the QuEChERS method has been specifically validated for determining benthiavalicarb-isopropyl residues in grapes. tandfonline.com

Human Serum: The determination of benthiavalicarb-isopropyl in human serum is often accomplished using liquid chromatography coupled to electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS). sigmaaldrich.comscientificlabs.co.uksigmaaldrich.com Sample preparation for serum analysis can also be performed using the QuEChERS extraction method. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com A multi-residue method has been validated for the analysis of numerous pesticides, including benthiavalicarb-isopropyl, in human serum, demonstrating the capability for broad-spectrum screening in biological samples. scispace.com

Below is a summary of analytical methods for benthiavalicarb-isopropyl in various matrices.

MatrixAnalytical TechniqueExtraction/Cleanup MethodSource(s)
SoilHPLCExtraction under reflux with acetone and ammonium chloride solution. scispace.comjst.go.jpjst.go.jp
Fruits and VegetablesUHPLC-MS/MSQuEChERS; extraction with acidified acetonitrile; cleanup with octadecylsilane (C18) and graphitised carbon black. tandfonline.comresearchgate.net
GrapesLC-MS/MSQuEChERS. tandfonline.com
FruitsGC-MS/MSExtraction with acetone, dichloromethane, and petroleum ether. srce.hr
Human SerumLC-ESI-MS/MSQuEChERS extraction. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com
Various Commodities (Spinach, Strawberry, Soybean, Wheat Flour, Black Tea)UPLC-MS/MSQuEChERS CEN method. lcms.cz

Validation of Analytical Methods

The validation of analytical methods is essential to ensure their reliability, accuracy, and precision for the intended purpose. According to SANTE guidelines, acceptable mean recoveries for pesticide residue analysis are typically within the range of 70% to 120%, with an associated relative standard deviation (RSD) of ≤ 20%. srce.hrshimadzu.com

For the analysis of benthiavalicarb-isopropyl and its metabolites in fruits and vegetables using UHPLC-MS/MS, a method was validated at spiked levels of 5, 50, and 500 μg/kg. tandfonline.comresearchgate.net The results showed good linearity, with a coefficient of determination (R²) greater than 0.9917 for all analytes in six different matrices. tandfonline.comresearchgate.net The mean recoveries ranged from 74.5% to 115.6%. tandfonline.comresearchgate.net The precision of the method was demonstrated by the intra-day relative standard deviation (RSDr) of 0.5% to 12.6% and an inter-day RSD of 0.4% to 13.8%. tandfonline.comresearchgate.net The limit of quantification (LOQ) for benthiavalicarb-isopropyl and its metabolites was 5 μg/kg in all tested matrices. tandfonline.comresearchgate.net

A separate method for grapes using LC-MS/MS and QuEChERS was validated at four spiking levels. tandfonline.com The mean intra-day recoveries were between 91.5% and 103.5%, while the inter-day recoveries were 98.9% and 98.6% at a spiking level of 0.5 mg/kg. tandfonline.com The RSD was below 8.4%, and the LOQ for benthiavalicarb-isopropyl was 0.01 mg/kg. tandfonline.com

In soil analysis via HPLC, the method was validated in two different soil types, showing recovery rates of 74% to 113%. scispace.comjst.go.jp The limit of quantification for benthiavalicarb-isopropyl and its degradation products was established at 0.01 to 0.02 mg/kg. scispace.comjst.go.jp

The following table provides a detailed overview of the validation parameters for various analytical methods used to determine benthiavalicarb-isopropyl.

MatrixTechniqueLinearity (R²)Recoveries (%)RSD (%)LOQSource(s)
Fruits & VegetablesUHPLC-MS/MS> 0.991774.5 - 115.60.5 - 12.6 (Intra-day) 0.4 - 13.8 (Inter-day)5 μg/kg tandfonline.comresearchgate.net
GrapesLC-MS/MSNot Specified91.5 - 103.5 (Intra-day) 98.6 (Inter-day at 0.5 mg/kg)< 8.40.01 mg/kg tandfonline.com
SoilHPLCNot Specified74 - 113Not Specified0.01 - 0.02 mg/kg scispace.comjst.go.jp
Apples, Grapes, OrangesGC-MS/MSNot Specified62.3 - 95.8 (at LOQ)6.5 - 19.9Not Specified srce.hr
Human Serum & UrineLC-MS/MSNot SpecifiedNot SpecifiedNot Specified10 ng/mL scispace.com

Molecular Interaction Studies

Interaction with Biological Macromolecules (e.g., human serum albumin)

Benthiavalicarb-isopropyl has been the subject of studies to understand its interaction with significant biological macromolecules, such as human serum albumin (HSA). tandfonline.com HSA, the most abundant protein in human blood plasma, plays a crucial role in the transport and disposition of many endogenous and exogenous substances, including fungicides. mdpi.com Spectroscopic techniques and molecular docking have been employed to elucidate the nature of these interactions. tandfonline.com

Studies have shown that benthiavalicarb-isopropyl can bind to human serum albumin, leading to the formation of a benthiavalicarb-isopropyl-HSA complex. tandfonline.com The primary mechanism of this interaction involves the quenching of HSA's intrinsic fluorescence upon binding of the fungicide. tandfonline.com This quenching is identified as a static process, which indicates the formation of a stable ground-state complex between the quencher (benthiavalicarb-isopropyl) and the fluorophore (HSA). tandfonline.com

The binding affinity and the number of binding sites have been quantified at different temperatures. These studies provide insight into the stability of the complex. The binding process is found to be spontaneous. tandfonline.com

The interaction between benthiavalicarb-isopropyl and human serum albumin is driven by specific molecular forces. tandfonline.com Thermodynamic analysis of the binding process has revealed that the primary forces involved are hydrogen bonds and van der Waals forces. tandfonline.com These non-covalent interactions are crucial for the formation and stability of the benthiavalicarb-isopropyl-HSA complex. tandfonline.com

The binding constants (K a) for the interaction of benthiavalicarb-isopropyl with HSA have been determined at different temperatures, as shown in the table below.

Temperature (K)Binding Constant (K a ) (L·mol⁻¹)
2982.07 x 10⁴
3041.53 x 10⁴
3101.15 x 10⁴

This table presents the binding constants for the interaction between benthiavalicarb-isopropyl and human serum albumin at various temperatures, as determined by fluorescence quenching experiments. tandfonline.com

The number of binding sites (n) is approximately equal to one, suggesting a 1:1 interaction stoichiometry between benthiavalicarb-isopropyl and HSA. tandfonline.com

The binding of benthiavalicarb-isopropyl to human serum albumin induces slight conformational changes in the protein. tandfonline.com These changes have been investigated using circular dichroism (CD) spectroscopy, which provides information about the secondary structure of proteins. tandfonline.com

Upon interaction with benthiavalicarb-isopropyl, the α-helical content of HSA shows a minor decrease. tandfonline.com Specifically, the negative Cotton effects observed at 208 nm and 222 nm, which are characteristic of the α-helical structure of HSA, are reduced in the presence of the fungicide. tandfonline.com

HSA Conformationα-Helix Content (%)β-Sheet Content (%)
Free HSA22.810.4
HSA + Benthiavalicarb-isopropyl20.911.2

This table illustrates the changes in the secondary structure of human serum albumin upon binding with benthiavalicarb-isopropyl, as determined by circular dichroism spectroscopy. tandfonline.com

Binding Mechanisms (e.g., hydrogen bonding, van der Waals forces)

Molecular Docking and Simulation Studies

To further elucidate the binding mode and interaction details at a molecular level, molecular docking and simulation studies have been conducted. tandfonline.com These computational methods provide a theoretical model of how benthiavalicarb-isopropyl fits into the binding sites of human serum albumin and which amino acid residues are involved in the interaction. tandfonline.commdpi.com

Molecular docking simulations have successfully predicted the binding of benthiavalicarb-isopropyl to HSA, corroborating the experimental findings. tandfonline.com The results of these simulations indicate that benthiavalicarb-isopropyl likely binds within a specific pocket of the HSA molecule. tandfonline.com The calculated binding energy from these docking studies suggests a stable interaction. mdpi.com

The primary forces stabilizing the complex, as identified through molecular docking, are consistent with the experimental data, highlighting the roles of hydrogen bonding and van der Waals forces. tandfonline.com The simulations show potential hydrogen bond formation between the functional groups of benthiavalicarb-isopropyl and specific amino acid residues within the binding site of HSA. tandfonline.com

ParameterValue
Binding Energy (kcal/mol)-6.23
Intermolecular Energy (kcal/mol)-7.54
Van der Waals + H-bond + Desolvation Energy (kcal/mol)-6.98
Electrostatic Energy (kcal/mol)-0.11

This table presents the results from a molecular docking study of benthiavalicarb-isopropyl with human serum albumin, detailing the energy components of the interaction. tandfonline.com

The docking results also provide insights into the proximity of the bound ligand to key amino acid residues, such as tryptophan, which is consistent with the fluorescence quenching observations. tandfonline.com

Future Research Directions and Sustainable Agricultural Integration

Optimization of Synthesis for Environmental Sustainability

The pursuit of green chemistry principles in pesticide production is paramount for sustainable agriculture. Research into the synthesis of benthiavalicarb-isopropyl is focused on developing methods that are not only efficient but also environmentally benign. Traditional synthesis routes for crucial chemical intermediates have sometimes involved hazardous reagents, such as phosgene, which is highly toxic and poses significant operational challenges.

Future research aims to replace such hazardous materials with safer alternatives and to streamline the synthesis process to reduce waste and energy consumption. A key objective is the development of "green" agricultural fungicides that offer high stability and enhanced bactericidal activity with minimal toxic side effects. This includes exploring novel catalytic processes and reaction media that are less harmful to the environment.

Table 1: Comparison of Synthesis Approaches for Benthiavalicarb-isopropyl Intermediates

Aspect Traditional Method Optimized "Green" Approach Research Goal
Reagents Use of highly toxic reagents like phosgene. Replacement with safer, less toxic alternatives. Reduce operational hazards and environmental contamination.
Process Multi-step, potentially complex processes. Shorter, more efficient reaction pathways; "one-pot" reactions. Increase overall yield, reduce energy consumption and waste.
Byproducts Generation of hazardous byproducts requiring disposal. Minimization or elimination of toxic byproducts. Improve the environmental profile of the manufacturing process.
End Product Effective, but with potential for residual impurities. Higher purity product with fewer toxic side effects. Enhance the safety and sustainability of the final fungicide.

This table outlines the conceptual shift in the synthesis of benthiavalicarb-isopropyl, moving from conventional methods to more environmentally sustainable processes.

Comprehensive Understanding of Molecular Interactions

A thorough understanding of how benthiavalicarb-isopropyl interacts with both target pathogens and non-target organisms at a molecular level is crucial for its effective and safe use. Benthiavalicarb-isopropyl is a member of the Carboxylic Acid Amides (CAA) group of fungicides. researchgate.net Its primary mode of action against Oomycete pathogens is the inhibition of cell wall biosynthesis. researchgate.netrayfull.com Specifically, it is proposed to block the activity of cellulose (B213188) synthase CesA3, an enzyme essential for forming the pathogen's cell wall. researchgate.net This disruption inhibits critical developmental stages, including mycelial growth and the germination of various spore types. researchgate.netrayfull.com Some studies also suggest it inhibits phospholipid biosynthesis, another vital cellular process. rayfull.comherts.ac.uk

Research has also delved into its interaction with non-target proteins. Studies using spectroscopic methods and molecular docking have examined the binding of benthiavalicarb-isopropyl to human serum albumin. researchgate.netnih.govcncb.ac.cn These investigations revealed that the interaction is a static quenching process, driven primarily by hydrogen bonds and van der Waals forces, which causes a slight conformational change in the protein. researchgate.net Such studies are vital for understanding its biochemical behavior in non-target systems.

Table 2: Summary of Benthiavalicarb-isopropyl Molecular Interactions

Interacting Molecule Interaction Type Mechanism/Effect Significance
Cellulose Synthase (Oomycetes) Enzyme Inhibition Blocks the CesA3 enzyme, inhibiting cell wall synthesis. researchgate.net Primary fungicidal mode of action.
Phospholipids (Oomycetes) Biosynthesis Inhibition Disrupts the formation of phospholipids, essential for cell membranes. rayfull.comherts.ac.uk Contributes to its fungicidal activity.
Fungal Development Stages Growth Inhibition Prevents mycelial growth, zoosporangia, and cystospore germination. researchgate.netrayfull.comresearchgate.net Broad-spectrum activity against the pathogen's life cycle.
Human Serum Albumin Protein Binding Static quenching via hydrogen bonds and van der Waals forces. researchgate.net Understanding of potential biochemical behavior in non-target organisms.

This table summarizes the known molecular interactions of benthiavalicarb-isopropyl with both its intended targets in pathogens and a key protein in humans.

Long-Term Resistance Management Strategies

The emergence of fungicide resistance is a significant threat to global food security. For benthiavalicarb-isopropyl, which belongs to the Fungicide Resistance Action Committee (FRAC) Group 40, proactive resistance management is essential to preserve its efficacy. herts.ac.ukfrac.info All fungicides within this group, known as Carboxylic Acid Amides (CAA), exhibit cross-resistance. frac.info This means that pathogens resistant to one CAA fungicide are likely resistant to others in the same group, including dimethomorph (B118703) and iprovalicarb. frac.infocabidigitallibrary.org

Strategies for managing resistance focus on minimizing selection pressure. This includes alternating benthiavalicarb-isopropyl with fungicides that have different modes of action, using it in pre-mixed formulations with other fungicides like mancozeb (B1675947) or oxathiapiprolin (B609797), and adhering to limitations on the number of applications per season. researchgate.netfrac.infofrac.infopesticides.gov.ukagropages.com For example, guidelines often recommend applying CAA fungicides in a preventive manner and for no more than 50% of the total number of disease control applications. frac.infopesticides.gov.uk While resistance in some pathogens like Plasmopara viticola (grape downy mildew) has been detected in various regions, no field resistance has been validated in Phytophthora infestans (late blight). frac.infomdpi.com

Table 3: Key Resistance Management Strategies for Benthiavalicarb-isopropyl

Strategy Principle Implementation Example Reference
Alternation Avoid repeated use of the same mode of action. Alternate sprays of benthiavalicarb-isopropyl with fungicides from different FRAC groups. frac.infopesticides.gov.uk
Mixtures Combine multiple modes of action in a single application. Use co-formulations of benthiavalicarb-isopropyl with partners like mancozeb or oxathiapiprolin. researchgate.netagropages.com
Application Limits Reduce the overall selection pressure on the pathogen population. Limit CAA fungicides to a maximum of 50% of total sprays and no more than 2-3 consecutive applications. frac.infocertisbelchim.co.uk
Preventive Use Apply before the establishment of infection. Apply preventively based on disease forecasting models rather than curatively. frac.info

This table details the recommended strategies to mitigate the development of resistance to benthiavalicarb-isopropyl, ensuring its continued effectiveness.

Development of Novel Formulations for Enhanced Efficacy and Delivery

The formulation of a pesticide is critical to its performance, stability, and ease of use. Research into novel formulations of benthiavalicarb-isopropyl aims to enhance its biological efficacy, improve its delivery to the target site, and increase its persistence. Early formulations included water-dispersible granules (WDG), often in combination with other fungicides like mancozeb. nih.govepa.gov

More recent developments include mixtures with other systemic fungicides, such as the combination with oxathiapiprolin in a product known as Zorvec Endavia. researchgate.netherts.ac.uk This formulation allows for systemic protection from a single soil application. researchgate.net Other research has explored combinations with fluazinam (B131798) in various forms like suspending agents and wettable powders. cncb.ac.cn The addition of adjuvants can also improve performance by increasing the uptake of the active ingredient into the leaf. agropages.com Looking forward, advanced research is exploring nanoformulations, such as encapsulating the active ingredient in nanoparticles or colloids, to create controlled-release systems. google.comgoogle.comdntb.gov.ua These technologies aim to protect the active ingredient from degradation and deliver it more efficiently, potentially reducing the total amount of pesticide needed.

Table 4: Examples of Benthiavalicarb-isopropyl Formulations

Formulation Type Partner Active Ingredient(s) Key Characteristics Reference
Water-Dispersible Granule (WDG) Mancozeb Standard granular formulation for foliar application. nih.govepa.gov nih.govepa.gov
Oil Dispersion (OD) Oxathiapiprolin Provides systemic protection from soil or foliar application. researchgate.net researchgate.net
Wettable Powder (WP) Fluazinam A mixture designed to broaden the spectrum of control and manage resistance. cncb.ac.cn cncb.ac.cn
Wettable Granule (WG) with Adjuvant Mancozeb Adjuvant improves uptake into the plant leaf, enhancing curative activity. agropages.com agropages.com
Nanoformulation (Experimental) Benthiavalicarb-isopropyl alone or in mixtures Potential for controlled release, improved stability, and targeted delivery. google.comgoogle.com google.comgoogle.com

This table provides an overview of various formulation types for benthiavalicarb-isopropyl, from conventional granules to advanced experimental systems.

Integrated Pest Management (IPM) Program Contributions

Table 5: Contributions of Benthiavalicarb-isopropyl to IPM Principles

IPM Principle How Benthiavalicarb-isopropyl Contributes Benefit in IPM Program
Monitoring & Identification Used in response to confirmed presence of Oomycete pathogens or favorable conditions. Avoids unnecessary pesticide applications.
Prevention Strong preventive and residual activity protects crops for extended periods. agropages.com Reduces the need for frequent sprays and minimizes inoculum buildup.
Judicious Pesticide Use High efficacy at low application rates; targeted spectrum of activity. rayfull.com Minimizes impact on non-target organisms and the environment.
Resistance Management Used in mixtures and rotations with other fungicide modes of action. agropages.com Preserves the long-term effectiveness of a valuable control tool.

This table illustrates how the specific characteristics of benthiavalicarb-isopropyl align with and support the core principles of Integrated Pest Management.

Advanced Monitoring of Environmental Presence and Metabolites

To ensure the environmental safety of benthiavalicarb-isopropyl, it is essential to have robust analytical methods for monitoring its presence and the formation of its metabolites in soil, water, and food products. Research has focused on developing highly sensitive and specific techniques for this purpose. Known degradation and transformation products include compounds such as 6-fluoro-2-hydroxybenzothiazole (M-1), 1-(6-fluoro-2-benzothiazolyl)ethyl alcohol (M-3), 6-fluoro-2-benzothiazolyl methyl ketone (M-4), 1-(6-fluoro-2-benzothiazolyl)ethylamine (M-5), and M-8. nih.govscispace.com

Advanced analytical methods like High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) are now established for the simultaneous detection of the parent compound and its key metabolites. scispace.comresearchgate.net These methods allow for quantification at very low levels (in the range of micrograms per kilogram) in complex matrices like soil, fruits, and vegetables. scispace.comresearchgate.net Studies on its environmental fate show that benthiavalicarb-isopropyl degrades readily in soil, with a half-life (DT50) of approximately 11 to 19 days in aerobic conditions. rayfull.com Continuous improvement of these monitoring techniques is crucial for regulatory oversight and for verifying that its use does not lead to unintended environmental accumulation.

Table 6: Analytical Methods for Monitoring Benthiavalicarb-isopropyl and Its Metabolites

Analytical Technique Matrix Target Analytes Limit of Quantification (LOQ) Reference
HPLC Upland Field Soil Benthiavalicarb-isopropyl, S-L isomer, M-1, M-3, M-4, M-5 0.01 to 0.02 mg/kg scispace.com
UHPLC-MS/MS Fruits and Vegetables Benthiavalicarb-isopropyl, KIF-230-M1, KIF-230-M3, KIF-230-M4, KIF-230-M5 5 µg/kg researchgate.net
UPLC-QTOF-MS Fruits and Vegetables Benthiavalicarb-isopropyl ≤10 µg/kg for most pesticides sigmaaldrich.commdpi.com

This table summarizes advanced analytical methodologies developed for the sensitive detection and quantification of benthiavalicarb-isopropyl and its metabolites in various environmental and food matrices.

Table of Mentioned Compounds

Compound Name
Benthiavalicarb-isopropyl
Benthiavalicarb (B1259727)
Mancozeb
Oxathiapiprolin
Fluazinam
Dimethomorph
Iprovalicarb
6-fluoro-2-hydroxybenzothiazole (M-1/KIF-230-M1)
1-(6-fluoro-2-benzothiazolyl)ethyl alcohol (M-3/KIF-230-M3)
6-fluoro-2-benzothiazolyl methyl ketone (M-4/KIF-230-M4)
1-(6-fluoro-2-benzothiazolyl)ethylamine (M-5/KIF-230-M5)
M-8
Phosgene
Metalaxyl-Cu
Trifloxystrobin (B1683241)
Zoxamide
Folpet (B141853)
Chlorothalonil (B1668833)
Metalaxyl (B1676325)
Zin Zan (1,2 bis(ethylhexyloxycarbonyl)ethanesulphonate)
Valifenalate
Mandipropamid (B155232)
Pyrimorph

Q & A

Q. What are the key steps in synthesizing and characterizing benthiavalicarb-isopropyl, and how can researchers validate its purity?

Benthiavalicarb-isopropyl is synthesized via sequential reactions involving 2,4-difluoronitrobenzene, sodium hydrosulfide, D-alanine, L-valine, and isopropyl chloroformate. Critical steps include thiolation, nitro reduction, N-protection, cyclization, and deprotection . To validate purity, researchers should employ high-performance liquid chromatography (HPLC) with UV detection (e.g., at 254 nm) and confirm structural integrity via nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C). Purity thresholds (>98% by HPLC) and storage conditions (0–6°C) must be strictly maintained to prevent degradation .

Q. What analytical methods are recommended for quantifying benthiavalicarb-isopropyl residues in environmental samples?

Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is the gold standard for residue analysis. Sample preparation should involve extraction with acetonitrile, followed by cleanup using dispersive solid-phase extraction (d-SPE) with primary secondary amine (PSA) and graphitized carbon black (GCB) to remove interfering matrices . Calibration curves using isotopically labeled internal standards (e.g., deuterated analogs) improve quantification accuracy, especially in complex matrices like soil or plant tissues .

Q. What is the established mechanism of action of benthiavalicarb-isopropyl against oomycete pathogens?

Benthiavalicarb-isopropyl inhibits cellulose synthase in oomycete cell walls, disrupting mycelial growth and sporangia formation. Researchers can validate this mechanism using in vitro assays with Phytophthora infestans cultures, monitoring hyphal elongation inhibition rates at varying concentrations (e.g., EC₅₀ values typically <1 µg/mL). Comparative studies with mutants lacking cellulose synthase genes (e.g., CRISPR-generated knockouts) further confirm target specificity .

Advanced Research Questions

Q. How can researchers investigate resistance evolution to benthiavalicarb-isopropyl in field populations of Phytophthora spp.?

Design a multi-year field trial combining benthiavalicarb-isopropyl with multisite inhibitors (e.g., mancozeb) to delay resistance. Isolate pathogens from treated plots and screen for reduced sensitivity via in vitro sensitivity assays (e.g., EC₅₀ shifts >10-fold). Genomic sequencing of resistant strains can identify mutations in cellulose synthase genes (e.g., CesA3), while fitness cost assays (e.g., sporulation rates in competitive cultures) assess resistance stability .

Q. What experimental approaches are suitable for studying the environmental photodegradation pathways of benthiavalicarb-isopropyl?

Simulate photolysis under controlled UV light (e.g., 254 nm) in aqueous solutions (pH 5–9) and analyze degradation products via liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS). Identify major photoproducts (e.g., deisopropyl derivatives) and assess their toxicity using Daphnia magna acute toxicity tests (48-hour LC₅₀). Compare degradation kinetics under natural sunlight vs. artificial UV to model field persistence .

Q. How do stereoisomeric differences in benthiavalicarb-isopropyl influence fungicidal efficacy?

Synthesize and isolate (R,R)-, (R,S)-, and (S,S)-stereoisomers using chiral chromatography (e.g., Chiralpak IA column). Test each isomer against Plasmopara viticola in greenhouse trials, measuring disease severity (e.g., % leaf area infected) and EC₅₀ values. Molecular docking simulations with cellulose synthase isoforms (e.g., homology models) can reveal stereospecific binding affinities, explaining bioactivity differences .

Methodological Notes

  • Data Contradictions : Discrepancies in toxicity profiles (e.g., acute vs. chronic effects) require cross-validation using multiple model organisms (e.g., Danio rerio for aquatic toxicity) .
  • Replication : Adhere to guidelines from Reviews in Analytical Chemistry for detailed method descriptions, including instrument parameters and statistical thresholds (e.g., p < 0.05 for significance) .

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